molecular formula C11H12ClN3 B1489563 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1015845-68-7

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1489563
CAS No.: 1015845-68-7
M. Wt: 221.68 g/mol
InChI Key: KLMAUNDTLYRLNW-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 2-chlorobenzyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 4-methyl-1H-pyrazole.

    Nucleophilic Substitution: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures by reacting with boronic acids in the presence of a palladium catalyst.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biological targets and its potential as a bioactive molecule.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can be compared with similar compounds such as:

    1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, which can lead to variations in its chemical and biological properties.

    1-(2-Chlorobenzyl)-4-ethyl-1H-pyrazol-5-amine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interaction with biological targets.

    1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMAUNDTLYRLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650930
Record name 1-[(2-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-68-7
Record name 1-[(2-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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